molecular formula C19H27N7O2 B11184236 Ethyl 4-({4-amino-6-[(4-ethylphenyl)amino]-1,3,5-triazin-2-yl}methyl)piperazine-1-carboxylate

Ethyl 4-({4-amino-6-[(4-ethylphenyl)amino]-1,3,5-triazin-2-yl}methyl)piperazine-1-carboxylate

Cat. No.: B11184236
M. Wt: 385.5 g/mol
InChI Key: DNDILVIZSRYZPE-UHFFFAOYSA-N
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Description

Ethyl 4-({4-amino-6-[(4-ethylphenyl)amino]-1,3,5-triazin-2-yl}methyl)piperazine-1-carboxylate is a complex organic compound that belongs to the class of triazine derivatives This compound is characterized by the presence of a triazine ring, an ethylphenyl group, and a piperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-({4-amino-6-[(4-ethylphenyl)amino]-1,3,5-triazin-2-yl}methyl)piperazine-1-carboxylate typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Triazine Ring: The triazine ring is synthesized by reacting cyanuric chloride with an appropriate amine under controlled conditions.

    Introduction of the Ethylphenyl Group: The ethylphenyl group is introduced through a nucleophilic substitution reaction, where an ethylphenylamine reacts with the triazine intermediate.

    Attachment of the Piperazine Moiety: The piperazine moiety is attached via a condensation reaction with the triazine-ethylphenyl intermediate.

    Esterification: The final step involves the esterification of the piperazine derivative with ethyl chloroformate to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated reactors and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-({4-amino-6-[(4-ethylphenyl)amino]-1,3,5-triazin-2-yl}methyl)piperazine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines.

    Substitution: Nucleophilic substitution reactions can occur at the triazine ring, where different nucleophiles replace the existing substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Various nucleophiles such as amines, thiols, or alcohols under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction typically results in amines.

Scientific Research Applications

Ethyl 4-({4-amino-6-[(4-ethylphenyl)amino]-1,3,5-triazin-2-yl}methyl)piperazine-1-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 4-({4-amino-6-[(4-ethylphenyl)amino]-1,3,5-triazin-2-yl}methyl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 4-({4-amino-6-[(4-ethylphenyl)amino]-1,3,5-triazin-2-yl}methyl)piperazine-1-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C19H27N7O2

Molecular Weight

385.5 g/mol

IUPAC Name

ethyl 4-[[4-amino-6-(4-ethylanilino)-1,3,5-triazin-2-yl]methyl]piperazine-1-carboxylate

InChI

InChI=1S/C19H27N7O2/c1-3-14-5-7-15(8-6-14)21-18-23-16(22-17(20)24-18)13-25-9-11-26(12-10-25)19(27)28-4-2/h5-8H,3-4,9-13H2,1-2H3,(H3,20,21,22,23,24)

InChI Key

DNDILVIZSRYZPE-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)NC2=NC(=NC(=N2)N)CN3CCN(CC3)C(=O)OCC

Origin of Product

United States

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